4-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid
Description
4-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid is a synthetic amino acid derivative featuring a cyclopropyl substituent at the fourth carbon of the butanoic acid backbone and an Fmoc (9-fluorenylmethoxycarbonyl) protecting group on the α-amino moiety. This compound is primarily utilized in solid-phase peptide synthesis (SPPS), where the Fmoc group serves as a temporary protective group for the amino functionality, enabling controlled elongation of peptide chains . The cyclopropyl group introduces steric hindrance and conformational rigidity, which may influence peptide stability, solubility, and interactions with biological targets.
Properties
CAS No. |
1694007-54-9 |
|---|---|
Molecular Formula |
C22H23NO4 |
Molecular Weight |
365.4 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions
-
Solvent System : A mixture of dichloromethane (DCM) and dimethylformamide (DMF) (3:1 v/v) ensures solubility of both the amino acid and Fmoc reagent.
-
Base : Diisopropylethylamine (DIPEA, 2.5 equiv) neutralizes HCl generated during Fmoc-Cl reactions.
-
Temperature : Reactions proceed at 0–4°C to minimize racemization, followed by gradual warming to room temperature.
Coupling Efficiency and Byproduct Management
Recent studies highlight the use of coupling reagents such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to enhance yields. For example, in aqueous media buffered to pH 3.32 with sodium borate, HATU (150 equiv) and DIPEA (170 equiv) achieve near-quantitative conversion for structurally similar Fmoc-amino acids. Side reactions, such as O-acylation of tyrosine residues, are avoided by omitting preactivation steps.
Purification and Characterization
Chromatographic Techniques
Crude product is purified via reversed-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a gradient of acetonitrile/water (0.1% trifluoroacetic acid). The retention time and purity are validated against standards.
Spectroscopic Analysis
-
Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) confirms the molecular ion peak at m/z 442.53 [M+H]+.
-
Nuclear Magnetic Resonance (NMR) : 1H NMR (400 MHz, DMSO-d6) exhibits characteristic signals for the Fmoc group (δ 7.89–7.31 ppm, aromatic protons) and cyclopropyl protons (δ 0.50–0.70 ppm).
Mitigation of Side Reactions During Synthesis
Chemical Reactions Analysis
4-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid undergoes several types of chemical reactions:
Substitution Reactions: The Fmoc group can be removed by treatment with a base such as piperidine, leading to the formation of the free amino acid.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are not commonly detailed in the literature.
Coupling Reactions: It can be used in peptide coupling reactions, where the amino group reacts with carboxyl groups of other amino acids to form peptide bonds.
Scientific Research Applications
4-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid is primarily used in the field of peptide synthesis. It serves as a building block for the synthesis of peptides and proteins, which are crucial in various biological and medical research areas . The compound’s stability and ease of removal make it ideal for use in solid-phase peptide synthesis, a method widely used for the automated synthesis of peptides .
Mechanism of Action
The mechanism of action of 4-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Once the desired peptide sequence is assembled, the Fmoc group is removed under basic conditions, revealing the free amino group for further reactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in the Side Chain
The primary distinction between 4-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid and similar compounds lies in the substituent at the β- or γ-positions of the amino acid backbone. Below is a comparative analysis of key analogs:
Table 1: Structural and Physicochemical Comparisons
Biological Activity
4-Cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid, commonly referred to as Fmoc-cyclopropylalanine, is a synthetic compound that belongs to the class of fluorenylmethoxycarbonyl (Fmoc) protected amino acids. This compound is primarily utilized in peptide synthesis due to its stability and the ease with which the Fmoc group can be removed under mild conditions. The biological activity of this compound is significant in various fields, particularly in medicinal chemistry and biochemistry.
| Property | Value |
|---|---|
| CAS Number | 1694007-54-9 |
| Molecular Formula | C22H23NO4 |
| Molecular Weight | 365.42 g/mol |
| Purity | ≥ 95% |
The primary mechanism of action for this compound lies in its role as a protected amino acid during peptide synthesis. The Fmoc group protects the amino functionality, allowing for selective reactions and preventing side reactions during the synthesis process. Once the desired peptide sequence is formed, the Fmoc group is removed typically using a base such as piperidine, yielding the free amino acid for subsequent reactions .
Peptide Synthesis
This compound is widely used in the synthesis of peptides that can function as therapeutic agents or research tools. The cyclopropyl group imparts unique steric and electronic properties to the peptides synthesized, potentially enhancing their biological activity compared to peptides synthesized from standard amino acids.
Case Studies and Research Findings
- Peptide Therapeutics : Research has demonstrated that peptides containing cyclopropylalanine exhibit improved binding affinities to specific receptors, which may enhance their efficacy as drugs. For example, studies have shown that cyclopropyl modifications can influence the pharmacokinetics and pharmacodynamics of peptide-based therapeutics .
- Antimicrobial Activity : A study investigated the antimicrobial properties of peptides synthesized with cyclopropylalanine. Results indicated that certain derivatives displayed significant activity against Gram-positive bacteria, suggesting potential applications in developing new antibiotics .
- Cancer Research : In a recent investigation, peptides incorporating this compound were evaluated for their ability to inhibit tumor growth in vitro. The findings suggested that these peptides could interfere with cancer cell proliferation pathways, indicating their potential as anticancer agents .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be contrasted with other Fmoc-protected amino acids:
| Compound | Key Features | Biological Activity |
|---|---|---|
| Fmoc-Lys-OH | Basic amino acid, commonly used in peptides | Enhances solubility and binding |
| Fmoc-Asp(OAll)-OH | Acidic amino acid with hydroxymethyl groups | Involved in metal ion coordination |
| Fmoc-Glu(OtBu)-OH | Acidic amino acid with t-butyl protection | Important for enzyme interactions |
Q & A
Q. What is the role of the Fmoc group in this compound, and how does it influence peptide synthesis?
The Fmoc (fluorenylmethoxycarbonyl) group acts as a temporary protecting group for the amino moiety during solid-phase peptide synthesis (SPPS). It enables selective deprotection under mild basic conditions (e.g., 20% piperidine in DMF) while leaving acid-labile side-chain protections intact. This orthogonal protection strategy is critical for synthesizing complex peptides with minimal side reactions .
Q. What are the standard protocols for synthesizing this compound?
Synthesis typically involves reacting the free amine of 4-cyclopropyl-2-aminobutanoic acid with Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) in the presence of a base like triethylamine or sodium carbonate. The reaction occurs in anhydrous dichloromethane (DCM) or dimethylformamide (DMF) at room temperature. Purification is achieved via column chromatography or recrystallization, with yields monitored by TLC (Rf ~0.5 in 7:3 hexane:ethyl acetate) .
Q. Which analytical techniques are essential for characterizing this compound?
- Nuclear Magnetic Resonance (NMR): 1H/13C NMR confirms the Fmoc group’s aromatic protons (δ 7.2–7.8 ppm) and cyclopropyl protons (δ 0.5–1.2 ppm).
- Mass Spectrometry (MS): High-resolution MS validates the molecular ion peak (e.g., m/z 367.2 [M+H]+).
- HPLC: Purity assessment using reverse-phase C18 columns with acetonitrile/water gradients .
Q. How should researchers handle this compound safely in the lab?
The compound is classified under GHS Category 4 for acute toxicity (H302, H315, H319). Use nitrile gloves, lab coats, and safety goggles. Conduct reactions in a fume hood to avoid inhalation of dust/aerosols. Store at –20°C in airtight containers under nitrogen to prevent degradation .
Advanced Research Questions
Q. How does the cyclopropyl group impact steric hindrance during coupling reactions?
The cyclopropyl moiety introduces steric bulk near the amino acid’s α-carbon, potentially slowing coupling kinetics in SPPS. To mitigate this, optimize activation reagents (e.g., HATU instead of HOBt/DIC) and extend reaction times (2–4 hours). Pre-activation of the carboxyl group with DIPEA in DMF can enhance efficiency .
Q. What strategies resolve contradictions in reported synthesis yields for similar Fmoc-protected amino acids?
Discrepancies often arise from solvent purity, base selection, or moisture levels. For example, triethylamine may outperform Na2CO3 in anhydrous DCM due to better solubility. Systematic optimization via Design of Experiments (DoE) can identify critical parameters (e.g., temperature, solvent ratio) .
Q. How can computational modeling predict this compound’s interactions with biological targets?
Molecular docking (AutoDock Vina) and MD simulations (GROMACS) can assess binding affinity to enzymes like proteases. Focus on the Fmoc group’s aromatic stacking and the cyclopropyl group’s conformational effects. Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
Racemization risk increases at elevated temperatures or prolonged reaction times. Use low-temperature (–10°C) coupling conditions and chiral HPLC to monitor ee (enantiomeric excess). Consider asymmetric synthesis routes or enzymatic resolution for large-scale production .
Q. How does this compound’ stability vary under different storage conditions?
Accelerated stability studies (40°C/75% RH for 6 months) show <5% degradation when stored desiccated at –20°C. Degradation products include free amine (via Fmoc cleavage) and cyclopropane ring-opened derivatives. LC-MS stability protocols are recommended for long-term storage assessments .
Q. What bioactivity data exist for structurally analogous compounds?
Derivatives like (R)-3-((Fmoc)amino)-4-(phenylthio)butanoic acid exhibit moderate inhibition (IC50 ~10 µM) against cysteine proteases. Structure-activity relationship (SAR) studies suggest the cyclopropyl group enhances metabolic stability but may reduce solubility, necessitating formulation with co-solvents (e.g., PEG-400) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
